molecular formula C14H13B B1652984 (1-Bromo-2-phenylethyl)benzene CAS No. 16766-97-5

(1-Bromo-2-phenylethyl)benzene

Cat. No.: B1652984
CAS No.: 16766-97-5
M. Wt: 261.16 g/mol
InChI Key: TWPKIBFRKXFXRJ-UHFFFAOYSA-N
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Description

(1-Bromo-2-phenylethyl)benzene, also known as β-phenylethyl bromide, is an organic compound with the molecular formula C8H9Br. It is a derivative of benzene, where a bromine atom is attached to the second carbon of a phenylethyl group. This compound is of significant interest in organic chemistry due to its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Bromo-2-phenylethyl)benzene can be synthesized through the bromination of phenylethyl derivatives. One common method involves the reaction of phenylethyl alcohol with hydrobromic acid (HBr) under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OH} + \text{HBr} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{Br} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar bromination reactions but on a larger scale. The process involves the use of bromine and a suitable catalyst to facilitate the reaction, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (1-Bromo-2-phenylethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenylethyl ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can yield phenylethyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Major Products:

    Substitution: Phenylethyl derivatives with various functional groups.

    Oxidation: Phenylethyl ketones or carboxylic acids.

    Reduction: Phenylethyl derivatives without the bromine atom.

Scientific Research Applications

(1-Bromo-2-phenylethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biochemical pathways and as a precursor for biologically active molecules.

    Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of fragrances, flavoring agents, and as a flame retardant.

Mechanism of Action

The mechanism of action of (1-Bromo-2-phenylethyl)benzene involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the carbon atom. The compound’s reactivity is influenced by the electron-donating or withdrawing effects of the phenyl group, which can stabilize or destabilize the intermediate species formed during the reaction .

Comparison with Similar Compounds

  • (2-Bromoethyl)benzene
  • Phenylethyl bromide
  • β-Phenylethyl bromide
  • 1-Bromo-2-phenylethane

Comparison: (1-Bromo-2-phenylethyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other similar compounds, it offers distinct advantages in terms of stability and ease of synthesis, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(1-bromo-2-phenylethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPKIBFRKXFXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500507
Record name 1,1'-(1-Bromoethane-1,2-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16766-97-5
Record name 1,1'-(1-Bromoethane-1,2-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 12.0 (60.5 mmol) of 1,2-diphenylethanol in 50 mL of dry diethyl ether, 11.0 g (3.80 mL, 40.0 mmol) of PBr3 was added with vigorous stirring at −10° C. The resulting mixture was stirred for 12 hr at room temperature and then added to 350 mL of cold water. The organic layer was separated, and the aqueous layer was extracted with 2×100 mL of water. The combined organic extracts were washed with aqueous NaHCO3, dried over Na2SO4, and evaporated to dryness. This procedure gave 13.2 g (84%) of the title product.
[Compound]
Name
12.0
Quantity
60.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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